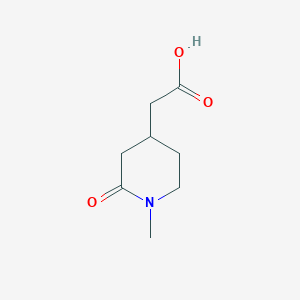
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with methyl iodide to form 1-methyl-4-piperidone, which is then reacted with chloroacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid include other piperidine derivatives such as:
- 1-Methyl-4-piperidone
- 4-Piperidone
- 2-Piperidone
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. Its acetic acid moiety allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Actividad Biológica
2-(1-Methyl-2-oxopiperidin-4-yl)acetic acid is an organic compound with a unique structural profile that includes a piperidine ring, a ketone, and a carboxylic acid functional group. Its molecular formula is C₉H₁₅NO₃, and it has a molecular weight of approximately 171.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological effects, particularly in the central nervous system (CNS) and its applications as a building block in organic synthesis.
The presence of both acidic and basic functional groups in this compound allows for diverse chemical reactivity. This structural versatility makes it suitable for various synthetic applications, including the development of prodrugs and other derivatives that may exhibit enhanced biological activity.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
The mechanism of action for this compound likely involves interactions with various biological targets:
- Receptor Modulation : It may modulate neurotransmitter receptors, which is critical for its potential neuroprotective effects.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, contributing to its pharmacological profile.
Case Study 1: Neuroprotection
A study explored the neuroprotective effects of similar piperidine derivatives in animal models. These compounds were found to reduce oxidative stress markers and improve cognitive function post-injury. While direct studies on this compound are lacking, these findings suggest potential pathways for its neuroprotective effects.
Case Study 2: Analgesic Activity
Another investigation assessed the analgesic properties of related compounds in inflammatory pain models. The results indicated significant pain relief compared to controls, highlighting the potential for this compound to be developed as an analgesic agent.
Data Summary Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Neuroprotection | Piperidine analogs | Reduced oxidative stress; improved cognition |
| Analgesic | Similar piperidines | Significant pain relief in models |
| Anticancer Potential | Various derivatives | Interaction with cancer cell targets |
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-(1-methyl-2-oxopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-9-3-2-6(4-7(9)10)5-8(11)12/h6H,2-5H2,1H3,(H,11,12) |
Clave InChI |
YFUWKLBBPSNGMZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















